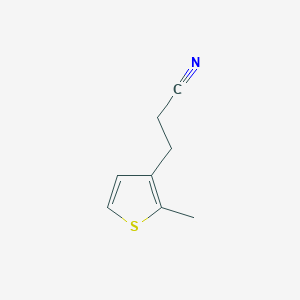
4-(2-Chloro-5-fluoropyrimidin-4-yl)benzoic acid
描述
4-(2-Chloro-5-fluoropyrimidin-4-yl)benzoic acid is a chemical compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a benzoic acid moiety attached to a pyrimidine ring substituted with chlorine and fluorine atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-5-fluoropyrimidin-4-yl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-5-fluoropyrimidine and benzoic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction. Common solvents include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts such as palladium on carbon (Pd/C) may be used.
Reaction Steps: The reaction involves the coupling of 2-chloro-5-fluoropyrimidine with benzoic acid through a nucleophilic substitution reaction. The reaction mixture is typically heated to a specific temperature and stirred for a certain period to ensure complete conversion.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize production costs. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the quality of the final product.
化学反应分析
Types of Reactions
4-(2-Chloro-5-fluoropyrimidin-4-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions to modify its functional groups. For example, the benzoic acid moiety can be reduced to a benzyl alcohol derivative.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like DMF or DMSO.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd/C) and ligands in the presence of bases like triethylamine (TEA).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
4-(2-Chloro-5-fluoropyrimidin-4-yl)benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs).
Industry: The compound is used in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of 4-(2-Chloro-5-fluoropyrimidin-4-yl)benzoic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
相似化合物的比较
Similar Compounds
- 2-((2-Chloro-5-fluoropyrimidin-4-yl)amino)ethanol
- TERT-BUTYL N-{3-[(2-CHLORO-5-FLUOROPYRIMIDIN-4-YL)AMINO]PHENYL}CARBAMATE
Uniqueness
4-(2-Chloro-5-fluoropyrimidin-4-yl)benzoic acid is unique due to the presence of both a benzoic acid moiety and a pyrimidine ring with chlorine and fluorine substitutions This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
属性
分子式 |
C11H6ClFN2O2 |
|---|---|
分子量 |
252.63 g/mol |
IUPAC 名称 |
4-(2-chloro-5-fluoropyrimidin-4-yl)benzoic acid |
InChI |
InChI=1S/C11H6ClFN2O2/c12-11-14-5-8(13)9(15-11)6-1-3-7(4-2-6)10(16)17/h1-5H,(H,16,17) |
InChI 键 |
OUHOADGJQWZRDE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2F)Cl)C(=O)O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-[(Thiophen-2-ylmethyl)-amino]-benzoic acid methyl ester](/img/structure/B8417653.png)

![5-Chloro-2-ethyl-13-(4-fluorophenoxymethyl)-9-methyl-2,4,9,15-tetraazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B8417660.png)





